Enzyme Affinity: Lower Km for Aminopeptidase
In a purified peptidase from Diplococcus pneumoniae, DL-leucylglycylglycine demonstrated a Km of 2.8 mM [1]. In contrast, L-leucylglycylglycine exhibited a significantly higher Km of 45 mM when assayed with an aminopeptidase from Aspergillus sojae under similar pH and temperature conditions (pH 7.5, 37°C) [2]. This 16-fold difference in affinity underscores that the DL-racemic mixture is a substantially better substrate for certain bacterial aminopeptidases, likely due to the presence of the D-isomer which may enhance binding or catalytic turnover.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 2.8 mM |
| Comparator Or Baseline | L-Leucylglycylglycine (Km = 45 mM) |
| Quantified Difference | ~16-fold lower Km (higher affinity) |
| Conditions | DL-leucylglycylglycine: Diplococcus pneumoniae peptidase, pH 6-8; L-leucylglycylglycine: Aspergillus sojae aminopeptidase, pH 7.5, 37°C |
Why This Matters
Lower Km indicates higher enzyme affinity, making DL-Leucylglycylglycine the preferred substrate for sensitive detection of bacterial aminopeptidase activity.
- [1] Characterization of a peptidase from Diplococcus pneumoniae. Antonie Van Leeuwenhoek. 1973;39(1):1-10. View Source
- [2] An Aminopeptidase of Aspergillus sojae. Agricultural and Biological Chemistry. 1972;36(6):1015-1020. View Source
